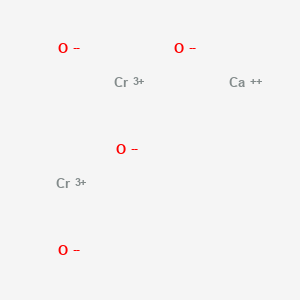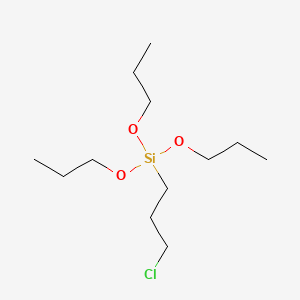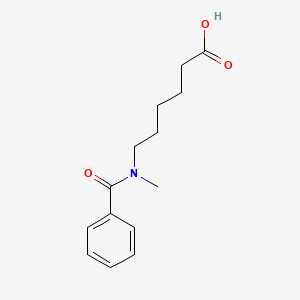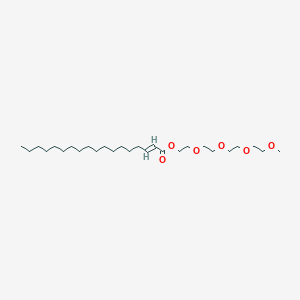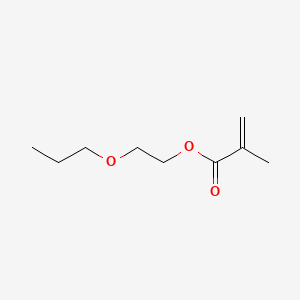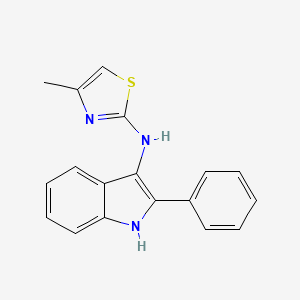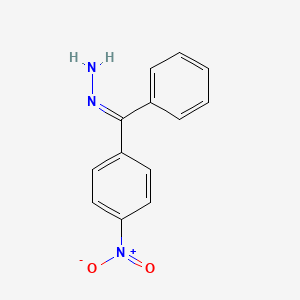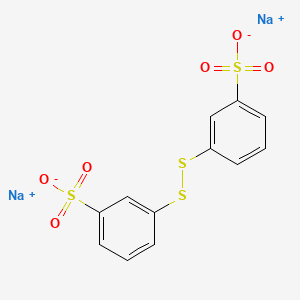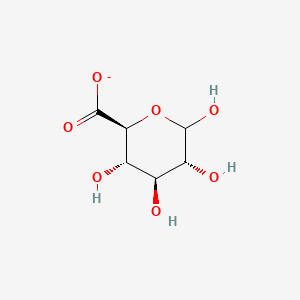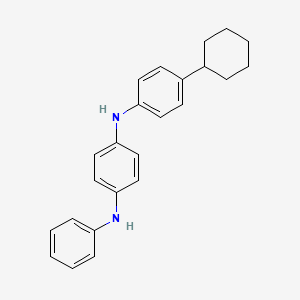
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is an organophosphorus compound with the molecular formula C14H24ClO4P. This compound is characterized by the presence of a phosphonic acid ester group and a chlorophenoxy group, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)hexanol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (4-chlorophenyl)-, diethyl ester
- Phosphonic acid, (4-bromophenyl)-, diethyl ester
- Phosphonic acid, (4-methylphenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
89210-96-8 |
|---|---|
Fórmula molecular |
C16H26ClO4P |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
1-chloro-4-(6-diethoxyphosphorylhexoxy)benzene |
InChI |
InChI=1S/C16H26ClO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Clave InChI |
GSNSJLNKHZFGRG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


